REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH:10]1[O:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl(O)(=O)(=O)=[O:14].C(=O)(O)[O-].[Na+]>O>[CH2:1]([O:8][CH2:9][CH:10]([OH:12])[CH2:11][OH:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
263 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1CO1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring for 18 hours at 80° the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 80° for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
CUSTOM
|
Details
|
The water was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Final removal of residual water
|
Type
|
DISTILLATION
|
Details
|
was accomplished by azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
After evaporation of the benzene the product
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 264 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH:10]1[O:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl(O)(=O)(=O)=[O:14].C(=O)(O)[O-].[Na+]>O>[CH2:1]([O:8][CH2:9][CH:10]([OH:12])[CH2:11][OH:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
263 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1CO1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring for 18 hours at 80° the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 80° for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
CUSTOM
|
Details
|
The water was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Final removal of residual water
|
Type
|
DISTILLATION
|
Details
|
was accomplished by azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
After evaporation of the benzene the product
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 264 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH:10]1[O:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl(O)(=O)(=O)=[O:14].C(=O)(O)[O-].[Na+]>O>[CH2:1]([O:8][CH2:9][CH:10]([OH:12])[CH2:11][OH:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
263 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1CO1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring for 18 hours at 80° the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 80° for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
CUSTOM
|
Details
|
The water was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Final removal of residual water
|
Type
|
DISTILLATION
|
Details
|
was accomplished by azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
After evaporation of the benzene the product
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 264 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH:10]1[O:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl(O)(=O)(=O)=[O:14].C(=O)(O)[O-].[Na+]>O>[CH2:1]([O:8][CH2:9][CH:10]([OH:12])[CH2:11][OH:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
263 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1CO1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring for 18 hours at 80° the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 80° for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
CUSTOM
|
Details
|
The water was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Final removal of residual water
|
Type
|
DISTILLATION
|
Details
|
was accomplished by azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
After evaporation of the benzene the product
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 264 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |